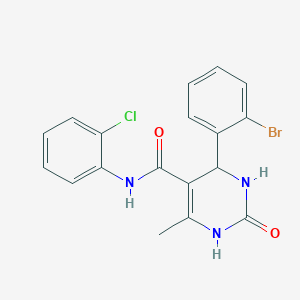
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide, commonly referred to as ABDC, is a synthetic compound found in many pharmaceuticals and used as a research tool in scientific studies. It is an imidazole-4-carboxamide derivative, and has been used in a variety of applications, including in vitro and in vivo studies. ABDC has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes. The compound has also been used in the synthesis of other compounds, and as a tool for studying the molecular mechanisms of certain diseases.
科学的研究の応用
Synthetic Applications
The versatility of imidazole derivatives in synthetic chemistry is highlighted by research on the reactivity and selectivity in the formation of imidazolidin-4-ones. These compounds, including those structurally related to 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide, serve as key intermediates in the development of bioactive oligopeptides. They offer skeletal modifications in peptides, acting as proline surrogates or protecting N-terminal amino acids against hydrolysis. The stereoselectivity observed in reactions involving alpha-aminoamide derivatives of antimalarial drugs like primaquine and substituted benzaldehydes underlines the potential for developing targeted therapeutic agents (Ferraz et al., 2007).
Antimicrobial and Antiviral Activities
Imidazole derivatives also demonstrate a broad spectrum of biological activities. Research on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has explored their inhibitory effects on various viruses, indicating the potential for antiviral drug development. These compounds' selective inhibition of viral replication, especially at low concentrations, points to their promising therapeutic applications (Golankiewicz et al., 1995).
Antioxidant Properties
The antioxidative potential of novel nitro and amino-substituted benzimidazole/benzothiazole-2-carboxamides with antiproliferative activity has been investigated, revealing significant antioxidative capacity in comparison to standard antioxidants. These findings suggest a promising avenue for developing new antioxidants with potential therapeutic applications in managing oxidative stress-related diseases (Cindrić et al., 2019).
Luminescence Sensing
The development of lanthanide(III)-organic frameworks using imidazole dicarboxylate-based compounds for luminescence sensing of benzaldehyde derivatives showcases the potential for creating sensitive detection systems for chemicals. This research underscores the utility of imidazole derivatives in developing advanced materials for chemical sensing, with applications ranging from environmental monitoring to diagnostics (Shi et al., 2015).
Catalytic and Synthetic Chemistry
Gold(III) N-heterocyclic carbene complexes have been employed as precatalysts in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines, showcasing the role of imidazole derivatives in catalyzing key synthetic transformations. This application is crucial for pharmaceutical synthesis, indicating the broader relevance of imidazole derivatives in organic chemistry and material science (Samantaray et al., 2011).
特性
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)16-11-23(12-21-16)10-13-3-5-14(20)6-4-13/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBNRSBQWKOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2665065.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)


![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2665084.png)


![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)